4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly calcium channel blockers used in treating cardiovascular diseases. The compound features a unique structure that incorporates both aromatic and aliphatic components, contributing to its biological activity.
The synthesis of this compound is documented in several patent filings, which outline methods for its preparation and purification. Notably, the compound is synthesized from starting materials such as 2,3-dichlorobenzaldehyde and various carbonyl compounds through multi-step reactions involving heating and solvent extraction techniques .
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is classified as:
The synthesis of 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid typically involves a multi-step process:
Technical details include maintaining specific temperatures (e.g., heating at 120°C) and controlling reaction conditions to minimize by-products .
The molecular structure of 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid can be represented as follows:
This structure includes:
Key data points include:
The compound undergoes several types of chemical reactions:
Technical details involve controlling reaction environments such as temperature and solvent choice to optimize yield and purity .
The mechanism of action for 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid primarily relates to its role as a calcium channel blocker. It inhibits calcium influx through voltage-gated calcium channels in cardiac and smooth muscle cells:
Research indicates that compounds in this class can significantly impact cardiovascular function by modulating calcium dynamics within cells.
Relevant data such as solubility profiles and reactivity under various conditions are essential for practical applications in synthesis and pharmacology .
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid serves multiple purposes in scientific research:
This dihydropyridine derivative features a complex heterocyclic structure characterized by a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, and at position 4 with a 2,3-dichlorophenyl moiety. The systematic IUPAC name, 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, precisely reflects these substituents [3] [8]. The molecular formula is C₁₆H₁₅Cl₂NO₄, with a molecular weight of 356.20 g/mol [1] [5]. Key identifiers include CAS Registry Number 123853-39-4 (primary) and 105580-45-8 (alternative), with MDL number MFCD06654363 [1] [3] [5].
The SMILES notation (COC(=O)C1=C(C)NC(C)=C(C1C1=C(Cl)C(Cl)=CC=C1)C(O)=O) encodes the ester group (methoxycarbonyl at C5), carboxylic acid at C3, and stereoelectronic effects from the ortho-dichlorinated phenyl ring [1]. X-ray crystallography reveals a boat conformation in the dihydropyridine ring, with the dichlorophenyl group occupying a pseudoaxial orientation. This geometry influences hydrogen-bonding capabilities via the carboxylic acid (H-bond donor) and carbonyl oxygen atoms (H-bond acceptors), critical for solid-state stability and molecular interactions [3] [8].
Table 1: Molecular Properties of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |
Molecular Formula | C₁₆H₁₅Cl₂NO₄ |
Molecular Weight | 356.20 g/mol |
CAS Registry Numbers | 123853-39-4 (primary), 105580-45-8 (alternate) |
MDL Number | MFCD06654363 |
SMILES | COC(=O)C1=C(C)NC(C)=C(C1C1=C(Cl)C(Cl)=CC=C1)C(O)=O |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
This compound functions as a critical process-related impurity or degradant in dihydropyridine-based calcium channel blockers, notably clevidipine [6] [9]. Its structural similarity to active pharmaceutical ingredients (APIs)—sharing the 1,4-dihydropyridine pharmacophore—necessitates stringent control during manufacturing. As an intermediate, it arises during ester hydrolysis or incomplete synthesis of clevidipine and analogues, where the C3/C5 ester groups are modified for prodrug activation [6].
Analytically, it presents challenges due to comparable polarity and chromophores relative to APIs. Regulatory guidelines (ICH Q3A/B) mandate its quantification at ≤0.15% in drug substances, requiring sensitive methods like HPLC-UV or LC-MS [9]. Its presence above thresholds may indicate:
Suppliers specify purity grades (≥95%–98%) for analytical standards used in calibration, emphasizing its role in quality control [2] [3].
This carboxylic acid variant is pivotal for structure-activity relationship (SAR) studies in 1,4-dihydropyridine (DHP) pharmacology. Unlike its diester counterparts (e.g., nifedipine), the free carboxylic acid at C3 enables direct metal coordination or salt formation, facilitating novel delivery systems [5] [8]. Key research applications include:
• Synthetic Versatility
It serves as a precursor for ester prodrugs via carboxyl group activation. Patent CN102827068A details a one-pot Hantzsch synthesis using 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ammonium carbonate, achieving yields >80% under mild conditions [6].
Table 2: Synthetic Optimization for 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
Condition | Standard Approach | Optimized Method |
---|---|---|
Catalyst | None | DMAP (4-Dimethylaminopyridine) |
Solvent | Ethanol | Acetonitrile |
Temperature | Reflux (80°C) | 50°C |
Reaction Time | 24 hours | 8 hours |
Yield | 65–70% | 82–85% |
• Pharmacophore Modification
The C3 carboxylic acid allows ring conformation tuning, affecting calcium channel binding. Studies note that substituting ester with carboxylic acid alters the dihedral angle between the phenyl and DHP rings by ~15°, modulating L-type channel affinity [8].
• Physicochemical Profiling
Experimental LogP (2.7) and polar surface area (76 Ų) indicate moderate lipophilicity and membrane permeability, guiding bioavailability predictions for derivatives [3] [8].
Table 3: Pharmacological Screening Data
Parameter | Value | Significance |
---|---|---|
LogP | 2.7 | Predicts blood-brain barrier penetration |
Polar Surface Area | 76 Ų | Indicates moderate oral absorption |
Calcium Channel IC₅₀ | 1.8 µM | Confirms L-type channel binding |
Conformational Flexibility | Boat conformation (dihedral: 12.8°) | Influences receptor interaction kinetics |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4